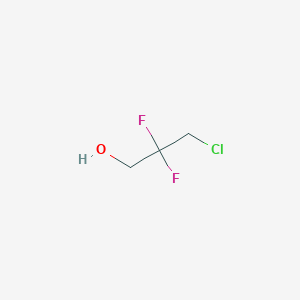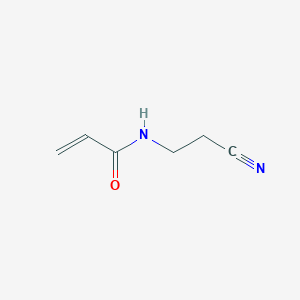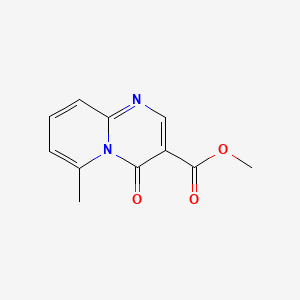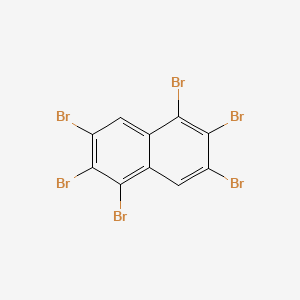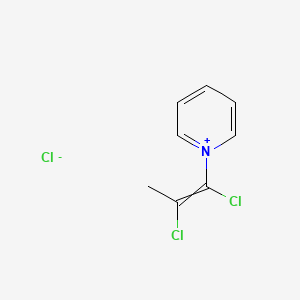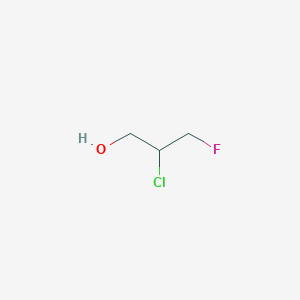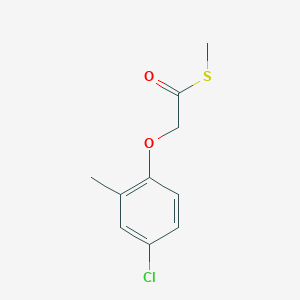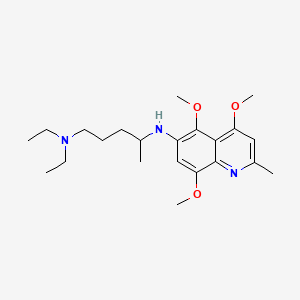
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline is a complex organic compound with a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: The trimethoxy substitution on the quinoline ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the diethylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.
科学的研究の応用
6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 6-((4-(Diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxyquinoline, quinoline itself is a well-known heterocyclic aromatic organic compound.
Chloroquine: A well-known antimalarial drug that shares a similar quinoline backbone.
Quinacrine: Another antimalarial drug with structural similarities to the compound .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
32862-59-2 |
|---|---|
分子式 |
C22H35N3O3 |
分子量 |
389.5 g/mol |
IUPAC名 |
1-N,1-N-diethyl-4-N-(4,5,8-trimethoxy-2-methylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C22H35N3O3/c1-8-25(9-2)12-10-11-15(3)23-17-14-19(27-6)21-20(22(17)28-7)18(26-5)13-16(4)24-21/h13-15,23H,8-12H2,1-7H3 |
InChIキー |
KIQWWLHFEKTYBR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=C(C2=C(C=C(N=C2C(=C1)OC)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



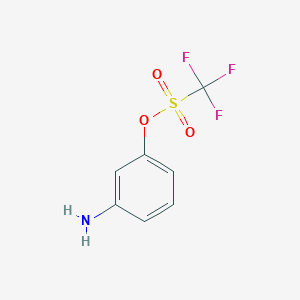

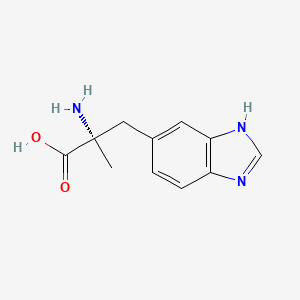
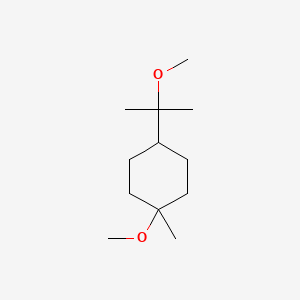
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
